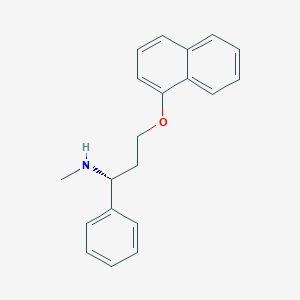
(R)-N-Demethyl Dapoxetine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-Demethyl Dapoxetine is a derivative of dapoxetine, a selective serotonin reuptake inhibitor (SSRI) primarily used for the treatment of premature ejaculation This compound is structurally related to fluoxetine and other SSRIs, and it exhibits similar pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Demethyl Dapoxetine involves several steps, starting from commercially available precursors. One common method includes the use of chiral auxiliaries to achieve the desired stereochemistry. The synthetic route typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of a suitable precursor with a chiral auxiliary to form an intermediate compound.
Reduction and Protection: The intermediate is then subjected to reduction and protection reactions to yield a protected intermediate.
Demethylation: The protected intermediate undergoes demethylation to produce ®-N-Demethyl Dapoxetine.
Industrial Production Methods
Industrial production of ®-N-Demethyl Dapoxetine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:
Batch Processing: Involves carrying out reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: Utilizes continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-N-Demethyl Dapoxetine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
®-N-Demethyl Dapoxetine has several scientific research applications:
Chemistry: Used as a model compound in studies of SSRI mechanisms and synthesis.
Biology: Investigated for its effects on serotonin reuptake and neurotransmitter modulation.
Medicine: Explored for potential therapeutic applications beyond premature ejaculation, such as in the treatment of depression and anxiety.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of ®-N-Demethyl Dapoxetine involves the inhibition of the serotonin transporter, leading to increased serotonin levels in the synaptic cleft. This results in enhanced serotonin activity, which modulates mood and ejaculatory response. The compound targets the central ejaculatory neural circuit, comprising spinal and cerebral areas that form a highly interconnected network .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Another SSRI with similar pharmacological properties.
Sertraline: An SSRI used for the treatment of depression and anxiety.
Paroxetine: Known for its use in treating various anxiety disorders.
Uniqueness
®-N-Demethyl Dapoxetine is unique due to its specific application in the treatment of premature ejaculation and its rapid onset of action compared to other SSRIs. Its pharmacokinetic profile allows for quick absorption and elimination, making it suitable for on-demand use.
Conclusion
®-N-Demethyl Dapoxetine is a compound of significant interest due to its unique pharmacological properties and potential applications in various fields. Its synthesis, chemical reactions, and mechanism of action have been well-studied, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H21NO |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
(1R)-N-methyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine |
InChI |
InChI=1S/C20H21NO/c1-21-19(17-9-3-2-4-10-17)14-15-22-20-13-7-11-16-8-5-6-12-18(16)20/h2-13,19,21H,14-15H2,1H3/t19-/m1/s1 |
InChI Key |
SCPPXXMPTQHFGC-LJQANCHMSA-N |
Isomeric SMILES |
CN[C@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |
Canonical SMILES |
CNC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















